molecular formula C18H17N9O B2681633 N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2198196-22-2

N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2681633
M. Wt: 375.396
InChI Key: BHDPWEYHSUGTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It has been identified as a potential inhibitor of Lin28, a protein that plays a crucial role in the development of cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds with triazole and pyrazole moieties have been extensively studied for their versatile applications. For instance, the synthesis of enaminones as building blocks for substituted pyrazoles demonstrated potential antitumor and antimicrobial activities (Riyadh, 2011) here. Similarly, the synthesis of indolyl azetidinones investigated their anti-inflammatory activity (Kalsi et al., 1990) here, indicating the potential of these heterocyclic compounds in developing new therapeutic agents.

Antimicrobial and Antitumor Activities

Several studies have synthesized triazole-containing compounds and evaluated their antimicrobial and antitumor activities. For example, novel 1H-1,2,3-triazole-4-carboxamides exhibited moderate to good antimicrobial activities against primary pathogens including both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Pokhodylo et al., 2021) here. Another study focused on synthesizing pyrazolopyrimidine derivatives, highlighting their anticancer and anti-5-lipoxygenase agents, pointing towards the potential therapeutic applications of these compounds (Rahmouni et al., 2016) here.

Future Directions

This compound represents a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold, so far underexploited among the heme binding moieties . Future research could focus on the rational and in silico-guided design of analogues, with the aim of improving potency, metabolic stability, and selectivity .

properties

IUPAC Name

N-methyl-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c1-24(18(28)15-9-20-27(22-15)13-5-3-2-4-6-13)14-10-25(11-14)17-8-7-16-21-19-12-26(16)23-17/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDPWEYHSUGTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide

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